2,4,4-Triphenyl-4H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Triphenyl-4H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique structural properties, which include a 1,3-oxazine ring fused with a benzene ring. This compound is characterized by the presence of three phenyl groups attached to the 4H-3,1-benzoxazine core, making it a highly substituted derivative.
Preparation Methods
The synthesis of 2,4,4-Triphenyl-4H-3,1-benzoxazine typically involves the reaction of o-aminophenylcarbinols with carbonyl compounds under acidic conditions. One common method includes the acylation of tertiary o-aminophenylcarbinols using carboxylic acids, their anhydrides, or acid chlorides in the presence of mineral or Lewis acids . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2,4,4-Triphenyl-4H-3,1-benzoxazine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can react with electrophilic reagents, such as bromine, to form substituted derivatives.
Nucleophilic Substitution: The halogen atoms in the compound can be replaced by nucleophiles like NH and SH groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, bromination typically results in dibromo derivatives, while nucleophilic substitution can yield various substituted benzoxazines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: Benzoxazine derivatives, including 2,4,4-Triphenyl-4H-3,1-benzoxazine, have shown promise in medicinal chemistry for their potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 2,4,4-Triphenyl-4H-3,1-benzoxazine exerts its effects is primarily related to its ability to form stable intermediates and products through various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, the compound may interact with biological targets through hydrogen bonding and π-π interactions, influencing enzyme activity or cellular processes .
Comparison with Similar Compounds
2,4,4-Triphenyl-4H-3,1-benzoxazine can be compared with other benzoxazine derivatives, such as:
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazines and exhibit different chemical and biological properties.
2,4-Substituted 4H-3,1-Benzoxazines: These derivatives have various substituents at the 2 and 4 positions, leading to different reactivity and applications.
The uniqueness of this compound lies in its highly substituted structure, which imparts specific chemical and physical properties that are advantageous for certain applications .
Properties
Molecular Formula |
C26H19NO |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2,4,4-triphenyl-3,1-benzoxazine |
InChI |
InChI=1S/C26H19NO/c1-4-12-20(13-5-1)25-27-24-19-11-10-18-23(24)26(28-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
InChI Key |
WDOWVEBLZISJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.